![molecular formula C22H16ClNO3 B5295564 2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B5295564.png)
2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione
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Overview
Description
2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione, commonly known as CMI-977, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
CMI-977 exerts its effects through the inhibition of various cellular signaling pathways, including the PI3K/Akt and NF-κB pathways. By inhibiting these pathways, CMI-977 can modulate cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that CMI-977 can modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. Additionally, CMI-977 has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using CMI-977 in lab experiments is its ability to selectively target specific cellular signaling pathways, making it a valuable tool for studying these pathways. Additionally, CMI-977 has shown potential in various scientific research applications, making it a versatile compound. However, one limitation of using CMI-977 in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research involving CMI-977. One potential area of study is the development of novel drug delivery systems to improve the solubility and bioavailability of CMI-977. Additionally, further studies are needed to fully elucidate the mechanism of action of CMI-977 and its potential use in cancer treatment, anti-inflammatory therapy, and neuroprotection. Finally, future research could explore the potential use of CMI-977 in combination with other compounds to enhance its therapeutic effects.
Synthesis Methods
CMI-977 is synthesized through a multi-step process involving the reaction of 4-chloroaniline with 4-methoxybenzaldehyde, followed by cyclization with phthalic anhydride. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Scientific Research Applications
CMI-977 has been studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Studies have shown that CMI-977 has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, CMI-977 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, CMI-977 has shown potential in protecting against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methoxyanilino)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3/c1-27-17-12-10-16(11-13-17)24-22(14-6-8-15(23)9-7-14)20(25)18-4-2-3-5-19(18)21(22)26/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGBNJGNLSFMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione |
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